
Pimecrolimus
Vue d'ensemble
Description
Le pimecrolimus est un médicament immunosuppresseur appartenant à la classe des inhibiteurs de la calcineurine. Il est principalement utilisé dans le traitement de la dermatite atopique (eczéma) légère à modérée. Le this compound a été commercialisé pour la première fois par Novartis sous le nom commercial Elidel et est maintenant disponible sous forme de crème topique .
Applications De Recherche Scientifique
Pimecrolimus has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studies involving calcineurin inhibitors.
Biology: It is used to study the immune response and the role of T-cells and mast cells in inflammation.
Medicine: This compound is extensively researched for its therapeutic potential in treating various inflammatory skin diseases, including seborrheic dermatitis, cutaneous lupus erythematosus, oral lichen planus, vitiligo, and psoriasis
Industry: this compound is used in the pharmaceutical industry for the development of topical treatments for skin conditions.
Mécanisme D'action
Target of Action
Pimecrolimus, also known as Elidel, primarily targets T-cells and mast cells , which are part of the immune system and contribute to responses of the immune system . It binds with high affinity to macrophilin-12 (FKBP-12) .
Mode of Action
This compound inhibits the activation of T-cells by blocking the effects of chemicals (cytokines) released by the body that stimulate T-cells . It also reduces the ability of mast cells to release chemicals that promote inflammation . This is achieved through its inhibition of the calcium-dependent phosphatase, calcineurin . As a consequence, it inhibits T cell activation by blocking the transcription of early cytokines .
Biochemical Pathways
This compound affects the calcineurin pathway . By inhibiting calcineurin, it prevents the activation of T-cells and the release of inflammatory cytokines . This action disrupts the cascade of immune and inflammatory signals, thereby reducing the symptoms of atopic dermatitis .
Pharmacokinetics
This compound exhibits low systemic absorption when applied topically . It is metabolized in the liver by the CYP3A enzyme
Result of Action
The molecular and cellular effects of this compound’s action result in the reduction of inflammation and itching associated with atopic dermatitis . By inhibiting T-cell activation and mast cell degranulation, this compound reduces the release of inflammatory cytokines and other chemicals that promote inflammation . This leads to a decrease in the redness, itching, scaling, and inflammation of the skin seen in atopic dermatitis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, environmental aspects such as air pollution may influence the epidemiology of the disease, with the prevalence of atopic dermatitis reportedly differing between urban and rural areas . .
Analyse Biochimique
Biochemical Properties
Pimecrolimus plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets T-cells and mast cells, which are crucial components of the immune system. This compound inhibits the activation of T-cells by blocking the effects of cytokines, which are chemicals released by the body that stimulate T-cells. Additionally, this compound reduces the ability of mast cells to release chemicals that promote inflammation .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound prevents the activation of T-cells and reduces the release of inflammatory mediators from mast cells. This leads to a decrease in inflammation, redness, and itching associated with atopic dermatitis .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the intracellular protein macrophilin-12, forming a complex that inhibits the phosphatase activity of calcineurin. This inhibition prevents the dephosphorylation and subsequent nuclear translocation of nuclear factor of activated T-cells (NF-AT), a transcription factor necessary for the expression of interleukin-2 and other cytokines. By inhibiting these cytokines, this compound reduces the activation and proliferation of T-cells, thereby exerting its immunosuppressive effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under normal conditions, but its efficacy may decrease with prolonged exposure to light and heat. Long-term studies have shown that this compound maintains its immunosuppressive effects over extended periods, with no significant degradation observed. Continuous use may lead to a reduction in its effectiveness due to potential desensitization of target cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces inflammation and other symptoms of atopic dermatitis without causing significant adverse effects. At high doses, this compound may cause toxic effects, including immunosuppression and increased susceptibility to infections. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4. The metabolism of this compound results in the formation of several metabolites, which are excreted through the bile and urine. This compound may also affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in its metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins, which facilitate its uptake and distribution. This compound accumulates in the skin, where it exerts its therapeutic effects. The compound’s localization and accumulation are influenced by its lipophilic nature and affinity for cellular membranes .
Subcellular Localization
This compound is primarily localized in the cytoplasm and nucleus of target cells. It does not possess specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its activity and function are influenced by its interaction with intracellular proteins and its ability to modulate signaling pathways within the cell .
Méthodes De Préparation
Le pimecrolimus est synthétisé à partir de l'ascomycine, un produit naturel macrolactame produit par certaines souches de Streptomyces. La voie de synthèse implique la dissolution de l'ascomycine dans un solvant organique et sa combinaison avec une base pour obtenir le this compound. Le produit brut est ensuite cristallisé pour obtenir le composé final . Les méthodes de production industrielle impliquent des processus similaires mais à plus grande échelle, garantissant une pureté et un rendement élevés.
Analyse Des Réactions Chimiques
Le pimecrolimus subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du this compound.
Substitution : Le this compound peut subir des réactions de substitution où certains atomes ou groupes sont remplacés par d'autres.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique :
Chimie : Le this compound est utilisé comme composé modèle dans des études impliquant des inhibiteurs de la calcineurine.
Biologie : Il est utilisé pour étudier la réponse immunitaire et le rôle des lymphocytes T et des mastocytes dans l'inflammation.
Médecine : Le this compound est largement étudié pour son potentiel thérapeutique dans le traitement de diverses maladies inflammatoires de la peau, notamment la dermatite séborrhéique, le lupus érythémateux cutané, le lichen plan oral, le vitiligo et le psoriasis
Industrie : Le this compound est utilisé dans l'industrie pharmaceutique pour le développement de traitements topiques pour les affections cutanées.
Mécanisme d'action
Le this compound exerce ses effets en se liant avec une forte affinité à la macrophiline-12 (FKBP-12) et en inhibant la phosphatase dépendante du calcium, la calcineurine. Cette inhibition empêche l'activation des lymphocytes T en bloquant la transcription des cytokines précoces. En conséquence, le this compound réduit l'action des lymphocytes T et des mastocytes, qui font partie du système immunitaire et contribuent aux réponses inflammatoires .
Comparaison Avec Des Composés Similaires
Le pimecrolimus est souvent comparé à d'autres inhibiteurs de la calcineurine comme le tacrolimus et les corticostéroïdes topiques. Si le this compound et le tacrolimus sont tous deux efficaces dans le traitement de la dermatite atopique, le this compound est préféré pour les zones cutanées sensibles en raison de sa puissance inférieure et de son risque réduit d'effets secondaires . Les corticostéroïdes topiques sont également efficaces mais peuvent provoquer un amincissement de la peau et d'autres effets indésirables en cas d'utilisation à long terme .
Les composés similaires comprennent :
Tacrolimus : Un autre inhibiteur de la calcineurine utilisé dans le traitement de la dermatite atopique.
Corticostéroïdes topiques : Utilisés pour leurs propriétés anti-inflammatoires dans diverses affections cutanées.
Le this compound est unique dans son équilibre entre efficacité et sécurité, ce qui en fait une option précieuse pour le traitement des maladies inflammatoires de la peau, en particulier dans les zones sensibles .
Propriétés
Key on ui mechanism of action |
Pimecrolimus binds with high affinity to macrophilin-12 (FKBP-12) and inhibits the calcium-dependent phosphatase, calcineurin. As a consequence, it inhibits T cell activation by blocking the transcription of early cytokines. In particular, pimecrolimus inhibits at nanomolar concentrations Interleukin-2 and interferon gamma (Th1-type) and Interleukin-4 and Interleukin-10 (Th2-type) cytokine synthesis in human T cells. Also, pimecrolimus prevents the release of inflammatory cytokines and mediators from mast cells in vitro after stimulation by antigen/lgE. |
|---|---|
Numéro CAS |
137071-32-0 |
Formule moléculaire |
C43H68ClNO11 |
Poids moléculaire |
810.4 g/mol |
Nom IUPAC |
(1R)-12-[1-(4-chloro-3-methoxycyclohexyl)prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C43H68ClNO11/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)45-16-12-11-13-32(45)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-31(44)35(22-29)52-7/h18,20,25,27-33,35-39,46,51H,10-17,19,21-23H2,1-9H3/t25?,27?,28?,29?,30?,31?,32?,33?,35?,36?,37?,38?,39?,43-/m1/s1 |
Clé InChI |
KASDHRXLYQOAKZ-CUMYOKFYSA-N |
SMILES |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)Cl)C)O)C)OC)OC)C)C |
SMILES isomérique |
CCC1C=C(CC(CC(C2C(CC([C@@](O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)Cl)C)O)C)OC)OC)C)C |
SMILES canonique |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)Cl)C)O)C)OC)OC)C)C |
Apparence |
Solid powder |
Key on ui other cas no. |
137071-32-0 |
Description physique |
Solid |
Pictogrammes |
Irritant; Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
1.52e-03 g/L |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ASM-981; ASM981; ASM 981; SDZ ASM 981; SDZ-ASM 981; SDZ-ASM-981; Pimecrolimus; Pimecrolimusum; 33-epi-Chloro-33-desoxyascomycin; Brand name: Aregen; Rizan; Elidel. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of pimecrolimus?
A1: this compound is a cell-selective inhibitor of inflammatory cytokine production, specifically targeting activated T cells and mast cells. [] It achieves this by binding to the intracellular protein macrophilin-12 (FKBP-12). [, , ] This complex then inhibits calcineurin, a phosphatase essential for the activation of the nuclear factor of activated T-cells (NFAT). [, ] By blocking NFAT, this compound prevents the transcription and release of pro-inflammatory cytokines like interleukin-2 (IL-2), IL-3, IL-4, tumor necrosis factor-alpha (TNF-α), granulocyte/macrophage colony-stimulating factor (GM-CSF), and interferon-gamma (IFN-γ). [, , ]
Q2: How does this compound affect mast cells?
A2: In addition to inhibiting cytokine production, this compound also directly inhibits the release of pre-formed inflammatory mediators from mast cells, including histamine, tryptase, and leukotriene C4 (LTC4). [] This dual inhibitory action on both T cells and mast cells contributes to its anti-inflammatory effects in the skin.
Q3: Does this compound affect Langerhans cells?
A3: Unlike corticosteroids, this compound does not appear to have a significant effect on Langerhans cells, the antigen-presenting dendritic cells found in the skin. [] This selectivity may contribute to its favorable safety profile compared with corticosteroids, particularly with long-term use.
Q4: How does topical this compound affect epidermal Langerhans cells after UVB irradiation?
A4: While this compound doesn't directly impact Langerhans cells under normal conditions, studies show it can inhibit UVB-induced migration of these cells from the epidermis. [] This effect appears to be mediated by this compound's ability to regulate TNF-α and E-cadherin expression. []
Q5: What is the molecular formula and weight of this compound?
A5: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound. More detailed chemical information would be needed to answer this question definitively.
Q6: Is there any spectroscopic data available for this compound?
A6: The provided research papers primarily focus on the pharmacological and clinical aspects of this compound and do not delve into detailed spectroscopic characterization.
Q7: What is the systemic absorption of this compound after topical application?
A7: Studies have shown that topical application of this compound cream 1% results in minimal systemic absorption. [, , , ] Blood concentrations of this compound after topical application are generally low or below the limit of detection, even with long-term use in both adults and children. [, , , ]
Q8: How does this compound compare with tacrolimus in terms of percutaneous absorption?
A8: In vitro studies using pig skin have demonstrated that this compound permeates the skin at a rate 10 times lower than tacrolimus, suggesting a lower potential for percutaneous absorption. [] This difference in lipophilicity and skin penetration could contribute to the different safety profiles observed between the two drugs.
Q9: Does this compound accumulate in the body with repeated topical application?
A9: Pharmacokinetic studies have not shown evidence of this compound accumulation in the blood with repeated topical application. [] This suggests that even with long-term use, the risk of systemic adverse effects related to drug accumulation is low.
Q10: What is the efficacy of this compound in treating atopic dermatitis?
A10: Numerous clinical trials have demonstrated the efficacy of this compound cream 1% in treating atopic dermatitis in infants, children, and adults. [, , , , , , , , , ] this compound effectively reduces the signs and symptoms of atopic dermatitis, including erythema, pruritus, lichenification, and excoriation. [, , , , , , , , , ]
Q11: Can this compound be used as a first-line treatment for atopic dermatitis?
A12: Some recommendations suggest this compound as a first-line therapy for patients with mild AD, particularly at the first signs of a flare-up. [] This is supported by its effectiveness in reducing disease flares and steroid-sparing effects. [, ]
Q12: Is this compound effective in treating atopic dermatitis in sensitive skin areas?
A13: Yes, this compound has shown good efficacy in treating atopic dermatitis in sensitive skin areas, such as the face, neck, and intertriginous areas. [, , ] Its lack of skin atrophy and other corticosteroid-related side effects makes it a suitable option for these areas. [, , ]
Q13: What are the common adverse effects of this compound?
A15: The most common adverse effects associated with this compound are mild and transient application site reactions, such as burning, itching, and erythema. [, , , , , , , , , ] These reactions typically occur within the first week of treatment and subside with continued use. [, , , , , , , , , ]
Q14: Does this compound have any carcinogenic potential?
A18: Studies in hairless mice exposed to this compound and UV radiation (UVA and simulated solar radiation) did not show any evidence of accelerated photocarcinogenesis. [] This suggests that this compound does not increase the risk of skin cancer, even with sun exposure.
Q15: How does this compound affect allergic reactions?
A20: Studies show that this compound can inhibit allergic reactions in vitro. [] It effectively blocks the release of histamine and other mediators from basophils stimulated by allergens like birch pollen and hymenopteran venoms. [] This finding suggests potential applications of this compound in managing allergic diseases, but further research is needed.
Q16: Are there any novel drug delivery systems for this compound?
A21: Researchers are exploring nanoparticle-based delivery systems for this compound to enhance its efficacy in treating conditions like allergic conjunctivitis. [] These nanoparticles improve the drug's solubility and penetration, potentially leading to better therapeutic outcomes. []
Q17: Why did this compound-eluting stents fail in clinical trials?
A22: Despite promising preclinical data, this compound-eluting stents showed excessive neointimal growth in human trials. [] Research suggests that this failure might be due to this compound's effect on the interferon signaling pathway, potentially promoting cell proliferation rather than inhibiting it. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


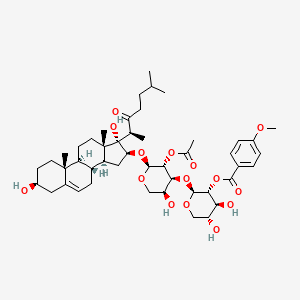

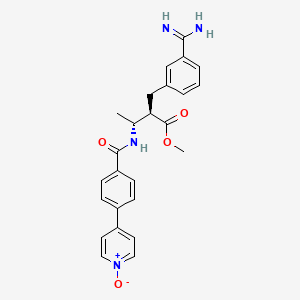
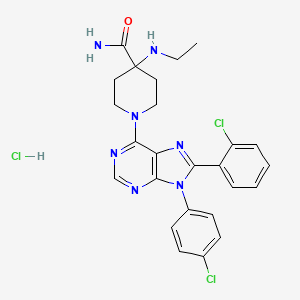

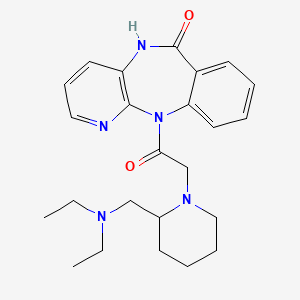
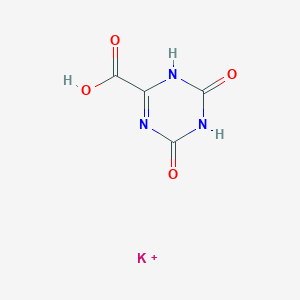

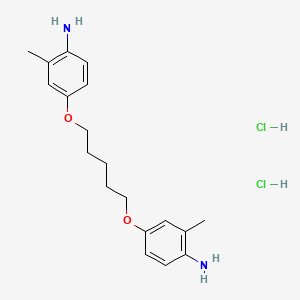

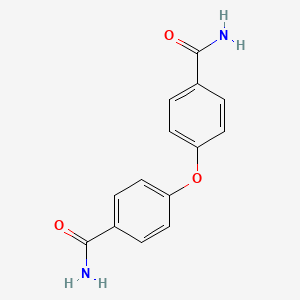
![Guanidine, N-cyano-N''-methyl-N'-[[(2R,5R)-tetrahydro-5-(1H-imidazol-5-yl)-2-furanyl]methyl]-, rel-](/img/structure/B1677815.png)


